molecular formula C7H8FNO2S B2853233 N-(3-fluorophenyl)methanesulfonamide CAS No. 35980-20-2

N-(3-fluorophenyl)methanesulfonamide

Cat. No.: B2853233
CAS No.: 35980-20-2
M. Wt: 189.2
InChI Key: LWTWWFPWXXFJTA-UHFFFAOYSA-N
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Description

N-(3-Fluorophenyl)methanesulfonamide (CAS: Not explicitly provided; molecular formula: C₇H₇FNO₂S) is a sulfonamide derivative featuring a methanesulfonyl group (-SO₂CH₃) attached to a meta-fluorinated phenyl ring. It is synthesized via copper-catalyzed N-arylation of methanesulfonamide with 3-fluorophenyl bromide under ligand-free conditions, yielding a light brown solid with confirmed structure via ¹H/¹³C NMR and elemental analysis .

Properties

IUPAC Name

N-(3-fluorophenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO2S/c1-12(10,11)9-7-4-2-3-6(8)5-7/h2-5,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWTWWFPWXXFJTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-fluorophenyl)methanesulfonamide typically involves the reaction of 3-fluoroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: N-(3-fluorophenyl)methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride.

Major Products Formed:

Scientific Research Applications

Chemical Properties and Structure

N-(3-fluorophenyl)methanesulfonamide features a methanesulfonamide group attached to a fluorinated phenyl ring. The presence of the fluorine atom enhances the compound's reactivity and biological interactions, making it a valuable building block in organic synthesis.

Chemistry

This compound serves as an intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions, such as:

  • Substitution Reactions : The fluorine atom can be replaced by other nucleophiles.
  • Oxidation Reactions : The sulfonamide group can be oxidized to form sulfone derivatives.
  • Reduction Reactions : It can be reduced to yield amino derivatives.

Biology

In biological research, this compound is investigated for its potential as an enzyme inhibitor or receptor modulator. Its mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors, which may lead to modulation of their activity.

Medicine

The compound has been explored for its therapeutic properties, including:

  • Anti-inflammatory Activities : Studies indicate that it may inhibit cyclooxygenase (COX) enzymes, which are pivotal in inflammatory processes.
  • Anticancer Properties : Research shows that derivatives of this compound can induce apoptosis in cancer cell lines and inhibit tumor growth in xenograft models.

Industry

In industrial applications, this compound is utilized in the development of advanced materials, particularly fluorinated polymers. Its unique chemical structure allows for the creation of materials with specific properties beneficial for various applications.

Antitumor Efficacy

A study conducted on mice treated with this compound demonstrated a significant reduction in tumor size compared to control groups. The mechanism was attributed to apoptosis induction and cell cycle arrest mediated through interactions with DNA methyltransferases.

Antimicrobial Activity

Laboratory tests have shown that derivatives of this compound exhibit notable antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship indicates that specific substitutions enhance antimicrobial effects.

Table 2: Summary of Case Studies

Study FocusFindingsReference
Antitumor ActivityDecreased tumor size; apoptosis induction
Antimicrobial ActivityEffective against Gram-positive bacteria

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)methanesulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The fluorine atom enhances the compound’s binding affinity and specificity for certain targets. The sulfonamide group can form hydrogen bonds with amino acid residues in the enzyme’s active site, stabilizing the inhibitor-enzyme complex .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Compound Substituent Position/Type Key Properties/Effects References
N-(2-Fluorophenyl)methanesulfonamide Ortho-fluoro Steric hindrance near the sulfonamide group may reduce reactivity. NMR data (δ 3.01 ppm for -SO₂CH₃) similar to meta-fluoro isomer, but solubility differs due to substituent position .
N-(4-Fluoro-3-nitrophenyl)methanesulfonamide Para-fluoro, meta-nitro Nitro group increases acidity of the sulfonamide NH (strong electron-withdrawing effect). Higher molecular weight (234.2 g/mol) compared to meta-fluoro analog (189.2 g/mol) .
N-(3-Chloro-4-methylphenyl)methanesulfonamide Meta-chloro, para-methyl Chlorine (higher atomic radius than F) enhances lipophilicity; methyl group increases steric bulk. Molar mass 219.69 g/mol; classified as irritant .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Physical Data References
N-(3-Fluorophenyl)methanesulfonamide ~189.2 ¹H NMR (CDCl₃): δ 7.44 (d, J = 7.9 Hz), 3.01 (s, -SO₂CH₃). Purified as light brown solid .
N-(3-Formylphenyl)methanesulfonamide 213.25 Formyl group increases polarity; InChIKey: CBDSSTWZEANOCR-UHFFFAOYSA-N .
N-(3-Acetylphenyl)-1-phenylmethanesulfonamide 289.35 Acetyl group enhances metabolic stability; higher molecular weight .

Biological Activity

N-(3-fluorophenyl)methanesulfonamide is a sulfonamide compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry and drug development. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Fluorine Substituent : The presence of a fluorine atom on the phenyl ring enhances the compound's binding affinity to biological targets.
  • Methanesulfonamide Group : This functional group contributes to the compound's ability to interact with enzymes and receptors.

The molecular formula of this compound is C7H8FNO2SC_7H_8FNO_2S, with a molecular weight of approximately 195.21 g/mol.

The biological activity of this compound primarily involves its role as an enzyme inhibitor . It interacts with specific molecular targets, inhibiting their activity through competitive binding. The mechanism can be summarized as follows:

  • Enzyme Inhibition : The sulfonamide group forms hydrogen bonds with amino acid residues in the active site of enzymes, stabilizing the inhibitor-enzyme complex and blocking substrate access.
  • Binding Affinity : The fluorine atom enhances the compound’s specificity and affinity for certain targets, making it a potent inhibitor in biochemical assays .

Biological Activities and Applications

Research has indicated several potential therapeutic applications for this compound:

  • Antibacterial Activity : The compound has been explored for its potential to inhibit bacterial growth through its action on bacterial enzymes.
  • Anti-inflammatory Properties : Studies suggest that it may exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are key players in inflammatory processes .
  • Anticancer Potential : this compound has shown promise in inhibiting cancer cell proliferation by targeting specific pathways involved in tumor growth.

Enzyme Inhibition Studies

Several studies have focused on the enzyme inhibition capabilities of this compound:

StudyTarget EnzymeIC50 Value (µM)Findings
COX-25.0Demonstrated selective inhibition compared to COX-1, suggesting reduced gastrointestinal side effects.
Autotaxin0.8Highlighted as a potent inhibitor, indicating potential for cancer therapy applications.
HMG-CoA Reductase1.12Showed high potency in cholesterol biosynthesis inhibition, outperforming traditional statins .

Structure-Activity Relationship (SAR) Studies

Research into the structure-activity relationships of related compounds has provided insights into how modifications can enhance biological activity:

Compound NameKey ModificationsBiological Activity
N-(2-Amino-3-fluorophenyl)methanesulfonamideAmino group additionIncreased potency against autotaxin
N-(4-Fluorophenyl)methanesulfonamideRemoval of amino groupAltered biological properties, less effective as an enzyme inhibitor

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